molecular formula C10H7F3N2O2 B15072837 Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1206978-67-7

Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B15072837
CAS No.: 1206978-67-7
M. Wt: 244.17 g/mol
InChI Key: ARCHWJLBJZFDKS-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group at the 6th position and a carboxylate ester group at the 2nd position of the imidazo[1,2-a]pyridine ring. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of N-propargylpyridiniums in the presence of a base such as sodium hydroxide (NaOH). This reaction is performed under ambient, aqueous, and metal-free conditions, resulting in high yields . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by functionalization of the core scaffold through metal-catalyzed coupling reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale cycloisomerization reactions using NaOH as a catalyst. The process is optimized for high space-time yield and minimal environmental impact by avoiding the use of toxic solvents and high temperatures .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making it a promising candidate for antimicrobial therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to other similar compounds. This makes it a valuable scaffold for the development of new pharmaceuticals and materials .

Properties

CAS No.

1206978-67-7

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-15-4-6(10(11,12)13)2-3-8(15)14-7/h2-5H,1H3

InChI Key

ARCHWJLBJZFDKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=N1)C(F)(F)F

Origin of Product

United States

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